

spectroscopic data for (5-chloro-1H-indol-2-yl)methanol

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Compound of Interest

Compound Name: (5-chloro-1H-indol-2-yl)methanol

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An In-depth Technical Guide to the Spectroscopic Characterization of **(5-chloro-1H-indol-2-yl)methanol**

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(5-chloro-1H-indol-2-yl)methanol is a halogenated indole derivative of significant interest in medicinal chemistry due to the prevalence of the indole scaffold in pharmacologically active compounds. Unambiguous structural confirmation and purity assessment are paramount for its application in research and development. This technical guide provides a comprehensive analysis of the core spectroscopic data required for the definitive characterization of this molecule. As a self-validating framework, this document integrates predictive data based on established chemical principles with detailed, field-proven protocols for data acquisition. We will explore Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS) data, explaining the causal relationships between the molecular structure and its spectral output.

The (5-chloro-1H-indol-2-yl)methanol Molecule: Structure and Significance

The indole ring system is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic drugs. The introduction of a chlorine atom at the C5 position and

a hydroxymethyl group at the C2 position functionalizes the core, providing vectors for further synthetic modification or for modulating biological activity. Accurate characterization is the foundational step upon which all subsequent research is built.

The molecular structure and standard atom numbering for **(5-chloro-1H-indol-2-yl)methanol** are presented below. This numbering system will be used throughout this guide for spectral assignments.

Caption: Molecular structure of **(5-chloro-1H-indol-2-yl)methanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the *de novo* structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H and ¹³C.

¹H NMR Analysis: Interpretation and Rationale

The ¹H NMR spectrum provides a map of all hydrogen atoms in the molecule. For **(5-chloro-1H-indol-2-yl)methanol**, the spectrum is defined by signals from the indole N-H, the aromatic protons on the benzene and pyrrole rings, and the aliphatic protons of the hydroxymethyl group. The electron-withdrawing nature of the chlorine atom at C5 significantly influences the chemical shifts of adjacent protons, serving as a key diagnostic feature.[1]

Expert Insight: The N-H proton signal is typically broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with the solvent. Its chemical shift is highly sensitive to solvent and concentration.[1] The protons on the chlorinated benzene ring (H4, H6, H7) exhibit a predictable splitting pattern based on their ortho, meta, and para relationships.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Rationale
N1-H	-11.5	br s	-	Acidic proton, broad due to quadrupole coupling and exchange.
H7	-7.55	d	J = 8.7	Ortho coupling to H6. Deshielded by proximity to the pyrrole ring.
H4	-7.65	d	J = 2.0	Meta coupling to H6. Deshielded by the anisotropic effect of the C5-Cl bond.
H6	-7.10	dd	J = 8.7, 2.0	Ortho coupling to H7 and meta coupling to H4.
H3	-6.40	s	-	Proton on the electron-rich pyrrole ring.
C8-H ₂	-4.70	s	-	Methylene protons adjacent to an aromatic ring and an oxygen atom.

| O9-H | ~5.20 | t | ~5.5 | Hydroxyl proton, often exchanges with water; coupling to CH₂ may be observed. |

¹³C NMR Analysis: Interpretation and Rationale

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The chemical shifts are influenced by hybridization, substituent effects, and aromaticity. The carbon attached to the chlorine (C5) and the carbons of the pyrrole ring (C2, C3) are particularly diagnostic.[1]

Expert Insight: The C2 carbon, being attached to both the heteroaromatic nitrogen and the hydroxymethyl group, is expected to be significantly downfield. The C5 carbon, directly bonded to chlorine, will also have a characteristic chemical shift around 125 ppm.[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Rationale
C2	~140.0	Attached to electronegative N and the C8-O9 group.
C7a	~135.5	Bridgehead carbon adjacent to nitrogen.
C3a	~129.0	Bridgehead carbon.
C5	~125.5	Directly attached to the electronegative chlorine atom.
C4	~122.0	Aromatic carbon, influenced by adjacent C5-Cl.
C6	~120.5	Aromatic carbon.
C7	~113.0	Aromatic carbon shielded by the inductive effect of N1.
C3	~101.5	Electron-rich carbon on the pyrrole ring.

| C8 (CH₂) | ~58.0 | Aliphatic carbon attached to an oxygen atom. |

Protocol for NMR Data Acquisition

This protocol ensures high-quality, reproducible NMR data. Trustworthiness is established by using an internal standard for accurate chemical shift referencing.

- Sample Preparation: Accurately weigh 5-10 mg of **(5-chloro-1H-indol-2-yl)methanol** and dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference ($\delta = 0.00$ ppm). For DMSO-d₆, the residual solvent peak at $\delta \sim 2.50$ ppm can also be used for referencing.[2]
- Instrumentation: Use a spectrometer with a field strength of at least 400 MHz for ¹H NMR to ensure adequate signal dispersion.
- ¹H NMR Acquisition:
 - Lock and Shim: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.
 - Acquisition Parameters: Employ a standard single-pulse sequence (e.g., 'zg30'). Set the spectral width to ~16 ppm, acquisition time to 2-4 seconds, and relaxation delay (D1) to 2-5 seconds to allow for full relaxation of all protons.
- ¹³C NMR Acquisition:
 - Acquisition Parameters: Use a proton-decoupled pulse program (e.g., 'zgpg30'). Set the spectral width to ~240 ppm. A longer acquisition time and a larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. For **(5-chloro-1H-indol-2-yl)methanol**, key diagnostic peaks arise from the O-H, N-H, C-H, C=C, C-O, and C-Cl bonds.

Interpretation of Key Vibrational Modes

The high-frequency region of the IR spectrum ($>2500\text{ cm}^{-1}$) is dominated by stretching vibrations of bonds to hydrogen. The O-H stretch of the alcohol and the N-H stretch of the indole are the most prominent features here.

Expert Insight: The O-H stretching band is typically very broad (e.g., $3500\text{-}3200\text{ cm}^{-1}$) due to extensive hydrogen bonding.^[3] The indole N-H stretch is generally sharper and appears around 3400 cm^{-1} .^[4] These two peaks may overlap. The aromatic C=C stretching vibrations in the $1600\text{-}1450\text{ cm}^{-1}$ region confirm the presence of the indole ring system.

Table 3: Predicted FT-IR Absorption Bands

Wavenumber (ν , cm^{-1})	Vibrational Mode	Intensity	Rationale
3500 - 3200	O-H stretch (alcohol)	Strong, Broad	Characteristic of hydrogen-bonded hydroxyl groups. ^[5]
~3400	N-H stretch (indole)	Medium, Sharp	Typical for the N-H bond in the indole ring. ^[4]
3100 - 3000	C-H stretch (aromatic)	Medium	Confirms sp^2 C-H bonds of the indole ring.
2950 - 2850	C-H stretch (aliphatic)	Medium	Confirms sp^3 C-H bonds of the CH_2 group.
1620 - 1450	C=C stretch (aromatic)	Medium-Strong	Multiple bands confirming the indole aromatic system. ^[4]
~1220	C-O stretch (alcohol)	Strong	Characteristic of a primary alcohol C-O bond.

| ~800 | C-Cl stretch | Strong | Expected in the fingerprint region for an aryl chloride. |

Protocol for FT-IR Data Acquisition

- Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is preferred for its simplicity and minimal sample preparation. Place a small amount of the crystalline sample directly onto the ATR crystal.
- Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
- Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
- Data Processing: Perform an ATR correction if necessary and label the key peaks corresponding to the functional groups.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the unambiguous determination of its elemental formula. The fragmentation pattern observed offers further structural confirmation.

Molecular Ion and Isotopic Pattern Analysis

The molecular formula of **(5-chloro-1H-indol-2-yl)methanol** is C₉H₈CINO.^[6] Its monoisotopic mass is 181.02944 Da.

Expert Insight: A critical feature in the mass spectrum will be the isotopic signature of chlorine. Chlorine has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two molecular ion peaks: the M⁺ peak (containing ³⁵Cl) and an "M+2" peak (containing ³⁷Cl) with a relative intensity ratio of approximately 3:1.^[7] Observing this pattern is definitive proof of the presence of one chlorine atom.

Table 4: Predicted HRMS Molecular Ion Data

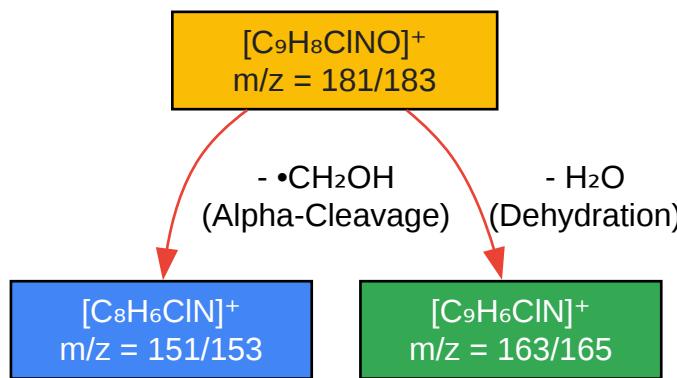
Ion	Calculated m/z	Description
$[M]^+ ({}^{35}Cl)$	181.02944	Molecular ion containing the ${}^{35}Cl$ isotope.
$[M+2]^+ ({}^{37}Cl)$	183.02649	Molecular ion containing the ${}^{37}Cl$ isotope.

| Relative Intensity | ~3:1 | Characteristic isotopic abundance ratio for one chlorine atom. |

Predicted Fragmentation Pathway

Under ionization conditions (e.g., Electron Ionization), the molecular ion can fragment in predictable ways. For this molecule, two primary fragmentation pathways are expected: alpha-cleavage and dehydration.^{[7][8]}

- Alpha-Cleavage: The bond between the indole ring (C2) and the hydroxymethyl carbon (C8) can break, leading to a stable 5-chloro-1H-indole radical cation.
- Loss of Water (Dehydration): The molecular ion can lose a molecule of water (18 Da), a common fragmentation pathway for alcohols.



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Caption: Predicted primary fragmentation pathways for **(5-chloro-1H-indol-2-yl)methanol**.

Protocol for HRMS Data Acquisition

- Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
- Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
- Data Acquisition (ESI-TOF Example):
 - Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 μ L/min).
 - Acquire data in positive ion mode over a mass range of m/z 50-500.
 - Use an internal calibrant (lock mass) to ensure high mass accuracy throughout the run.
- Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass to confirm the elemental composition. Analyze the isotopic pattern and identify major fragment ions.

Summary of Spectroscopic Data

This table provides a consolidated overview of the key analytical data for **(5-chloro-1H-indol-2-yl)methanol**.

Table 5: Consolidated Spectroscopic Data Summary

Technique	Parameter	Key Expected Values
HRMS	$[M]^+$ (^{35}Cl)	m/z 181.02944
	Isotopic Pattern	M+2 peak at m/z 183.02649 (~33% intensity of M^+)
^1H NMR	N1-H	~11.5 ppm (br s)
	Aromatic-H	7.65-7.10 ppm (d, dd)
	$\text{CH}_2\text{-H}$	~4.70 ppm (s)
^{13}C NMR	Aromatic-C	140-101 ppm
	**Aliphatic-C (CH_2) **	~58.0 ppm
FT-IR	O-H / N-H stretch	3500-3200 cm^{-1} (broad/sharp)
	C=C stretch	1620-1450 cm^{-1}

|| C-O stretch | ~1220 cm^{-1} |

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